molecular formula C9H13N3 B13211383 4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine

4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B13211383
M. Wt: 163.22 g/mol
InChI Key: AQFOTFWJCKOKIF-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features both an imidazole and a tetrahydropyridine ring Imidazole is a five-membered ring containing two nitrogen atoms, while tetrahydropyridine is a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine typically involves the formation of the imidazole ring followed by the construction of the tetrahydropyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the imidazole ring can be synthesized using a condensation reaction between glyoxal and ammonia, followed by the addition of a methyl group to the nitrogen atom .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-2-carboxylic acid derivatives, while reduction can produce imidazoline derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the tetrahydropyridine ring can interact with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine is unique due to its combination of imidazole and tetrahydropyridine rings, providing a versatile scaffold for chemical modifications. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

4-(3-methylimidazol-4-yl)-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C9H13N3/c1-12-7-11-6-9(12)8-2-4-10-5-3-8/h2,6-7,10H,3-5H2,1H3

InChI Key

AQFOTFWJCKOKIF-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=CCNCC2

Origin of Product

United States

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